molecular formula C11H8ClNO3 B14633753 3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 53281-68-8

3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B14633753
CAS No.: 53281-68-8
M. Wt: 237.64 g/mol
InChI Key: YRFMWFLNFRIJGP-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound with significant interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a chloro group, a methoxyphenyl group, and a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by cyclization and chlorination steps to introduce the chloro and pyrrole-2,5-dione functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The chloro and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrrole-2,5-dione moiety can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

CAS No.

53281-68-8

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

3-chloro-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C11H8ClNO3/c1-16-8-4-2-7(3-5-8)13-10(14)6-9(12)11(13)15/h2-6H,1H3

InChI Key

YRFMWFLNFRIJGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl

Origin of Product

United States

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